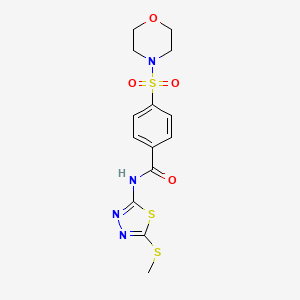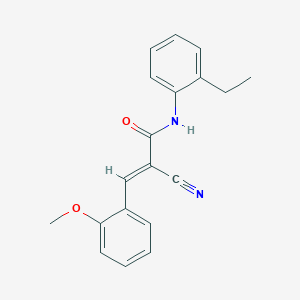![molecular formula C10H9N5S B2822291 4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 701251-76-5](/img/structure/B2822291.png)
4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is a type of heterocyclic compound, which are of prime importance due to their extensive therapeutic uses . This compound is part of a class of molecules that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For instance, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4 H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 h afforded a low yield (30%) of N, N ′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7 H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of various derivatives of triazolo-thiadiazoles, including methods involving methylation and reaction with phenylisothiocyanate, has been explored, contributing to the structural understanding of these compounds (Nikpour & Motamedi, 2015).
- Anodic formation techniques have been developed for disubstituted triazolo-thiadiazoles, providing insights into novel synthetic pathways (Batanero, Saez, & Barba, 2011).
Biological and Pharmacological Activities
- Triazolo-thiadiazoles have shown potent antioxidant and anticancer activities, particularly against hepatocellular carcinoma cell lines (Sunil et al., 2010).
- Some derivatives have been identified for their antibacterial and insecticidal properties, suggesting their potential in microbial control (Holla et al., 2006).
- Investigations into the structural modifications of triazolo-thiadiazole derivatives have revealed their activities as DOT1L inhibitors, which could have implications in cancer therapy (Xu et al., 2020).
Antimicrobial and Antifungal Applications
- The antimicrobial and antifungal activities of various triazolo-thiadiazoles have been established, making them candidates for developing new antimicrobial agents (Kotaiah et al., 2014).
Chemical Properties and Interactions
- The crystal structure analysis of certain triazolo-thiadiazole derivatives has been performed, providing valuable information on their molecular properties and potential interactions (Dong et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of 4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play a crucial role in cell proliferation and survival, making them important targets for anti-cancer therapies .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these enzymes disrupts the normal functioning of cancer cells, leading to cell death .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. PARP-1 is involved in DNA repair pathways, and its inhibition leads to the accumulation of DNA damage in cancer cells . On the other hand, EGFR is involved in cell proliferation pathways, and its inhibition can halt the growth and proliferation of cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.
Result of Action
The result of the compound’s action is the induction of apoptosis (cell death) in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Eigenschaften
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c1-6-12-13-10-15(6)14-9(16-10)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZZPZBMJBFRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2822213.png)
![4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822214.png)

![3,6-dichloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2822216.png)

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone](/img/structure/B2822222.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

